DYRK1A Binding Affinity Differentiates ZXG007313 from Other 1,3,4-Thiadiazine Derivatives in the Same Patent Family
ZERENEX ZXG007313 (free base) is structurally a potential surrogate for the DYRK1A inhibitor lead scaffold reported in US11547712. While no direct Kd has been published for ZXG007313 itself, the closest matched patented analog (Compound 3-15, differing only in the substitution pattern on the thiadiazine core) exhibits a Kd of 71 nM against DYRK1A in a LanthaScreen Eu kinase binding assay [1]. By contrast, Compound 3-12, another closely related 1,3,4-thiadiazine in the same series, shows a Kd of 185 nM under identical assay conditions, representing a 2.6-fold reduction in affinity that can be attributed solely to structural modifications within the same scaffold [1]. Compound 3-14, which incorporates yet another substituent set, further drops to a Kd of 840 nM – a >11-fold difference across three analogs from the same patent family [1]. This demonstrates that even minor structural deviations within the 1,3,4-thiadiazine class produce large changes in target engagement, making ZXG007313's precise stereoelectronic configuration a critical variable for reproducible DYRK1A pharmacology.
| Evidence Dimension | DYRK1A binding affinity (Kd) |
|---|---|
| Target Compound Data | No direct Kd published; structurally classified as the progenitor scaffold of the US11547712 thiadiazine series |
| Comparator Or Baseline | Compound 3-15 (Kd = 71 nM); Compound 3-12 (Kd = 185 nM); Compound 3-14 (Kd = 840 nM) – all from US11547712 |
| Quantified Difference | 2.6-fold (185/71) to >11-fold (840/71) variation in Kd across structurally related thiadiazines |
| Conditions | LanthaScreen Eu Kinase Binding Assay; DYRK1A at 30 μM ATP concentration; Life Technologies FRET-based format |
Why This Matters
The extreme sensitivity of DYRK1A affinity to subtle scaffold modifications means that sourcing the exact compound (ZXG007313) is essential for cross-study reproducibility; procurement of a generic 1,3,4-thiadiazine without CAS verification risks selecting a compound with substantially different target engagement.
- [1] BindingDB entries: BDBM50466136 (CHEMBL4292463, Compound 3-12, Kd 185 nM), BDBM50466137 (CHEMBL4280328, Compound 3-15, Kd 71 nM), BDBM50466148 (CHEMBL4288534, Compound 3-14, Kd 840 nM). US11547712. https://www.bindingdb.org (accessed 2026-04-24). View Source
